Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring, a pyridazine ring, and an ester functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the Pyridazine Ring: The pyridazine ring is often formed via cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The piperazine and pyridazine rings are then coupled through nucleophilic substitution reactions, often using reagents like ethyl chloroformate to introduce the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure.
Pyridazine Derivatives: Compounds such as hydralazine and minaprine contain the pyridazine ring.
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of piperazine and pyridazine rings, along with the ester functional group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known as dihydropyridazines. Its structure can be represented as follows:
This structure includes a phenyl group, a piperazine moiety, and a carboxylate functional group, which contribute to its biological activity.
1. Cannabinoid Receptor Interaction
Recent studies have highlighted the compound's interaction with cannabinoid receptors, particularly CB2 receptors. Research indicates that derivatives of pyridazinone, including this compound, exhibit high affinity for CB2 receptors, with some showing Ki values in the low nanomolar range. For instance, a related compound demonstrated a Ki value of 2.0 ± 0.81 nM for CB2 receptor binding . This suggests potential applications in modulating cannabinoid signaling pathways, which are crucial in various physiological processes.
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies revealed that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A comparative study showed that compounds with similar structures had IC50 values ranging from 5 µM to 20 µM against different cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding: The compound's affinity for cannabinoid receptors suggests it may act as an inverse agonist or antagonist, potentially influencing pain modulation and inflammation .
- Apoptosis Induction: Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Cannabinoid Receptor Modulation
In a study examining the pharmacological profile of various pyridazinone derivatives, this compound was evaluated for its ability to displace radiolabeled ligands from CB2 receptors. The results indicated that this compound effectively displaced more than 70% of the ligand at concentrations lower than 10 µM, highlighting its potential as a selective modulator of cannabinoid signaling .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most potent effects were observed in breast and lung cancer cells, with IC50 values around 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-3-27-19(26)18-16(22-11-9-21(10-12-22)14(2)24)13-17(25)23(20-18)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQPBZIHQVPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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